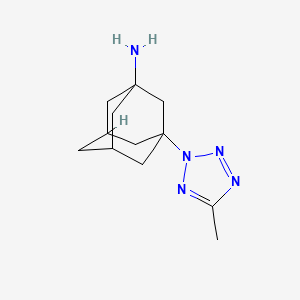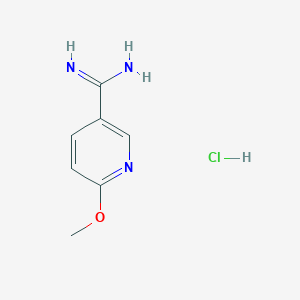![molecular formula C14H11NO4 B1420284 3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid CAS No. 1097140-95-8](/img/structure/B1420284.png)
3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid” can be inferred from its name. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a furan ring, which is a five-membered ring containing four carbon atoms and one oxygen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted based on its structure and the properties of similar compounds. For example, it is likely to have a relatively high molecular weight and may exhibit specific optical and electronic properties due to the presence of the conjugated system of rings .
Scientific Research Applications
Metal Complexes and Biological Activity
Research has explored the development of new isatinic hydrazone Schiff-base ligands, which includes derivatives of furan-2-carboxylic acid like 3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid. These ligands have been used to prepare monomeric complexes with metals such as Co(II), Zn(II), and Cd(II). The biological activity of these complexes was investigated against various bacterial strains, revealing potential antibacterial effects (Yousif et al., 2017).
Chemical Synthesis and Structural Studies
This compound has been a part of studies focusing on the synthesis of various chemical structures. For example, research involving the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters explored the direct oxidative carbonylation of related compounds (Gabriele et al., 2012). Another study involved the regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids as potential insulin receptor activators (Chou et al., 2006).
Biological Activity Studies
Compounds related to this compound have been studied for their biological activities. One such study explored the cytotoxicity of derivatives against cancer cell lines and their activity against various bacterial strains (Phutdhawong et al., 2019).
Analytical Applications
In analytical chemistry, derivatives of this compound have been used in the synthesis of esters for use as internal standards in chromatographic analysis (Llovera et al., 2005).
Tautomerism Studies
Research on 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and its derivatives, which are structurally related to the compound , provided insights into thiol-thione tautomeric equilibrium. This highlights the importance of such compounds in studying chemical equilibriums and structural dynamics (Koparır et al., 2005).
Carboxylation and Fragmentation Studies
The effects of carboxylation on the stability and fragmentation of furan rings have been studied, providing valuable insights into the chemical behavior of furan derivatives under different conditions (Zawadzki et al., 2020).
Mechanism of Action
Target of Action
The compound “3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development .
Mode of Action
Indole derivatives interact with their targets, leading to a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
The result of the compound’s action can vary depending on its biological activity. For instance, some indole derivatives have shown inhibitory activity against influenza A
Future Directions
Biochemical Analysis
Biochemical Properties
3-[(2-oxo-2,3-dihydro-1H-indol-1-yl)methyl]furan-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The interactions of this compound with these biomolecules are primarily based on its ability to bind with high affinity to multiple receptors, thereby modulating their activity .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have shown potential in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, these compounds can modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to enzymes and receptors, leading to either inhibition or activation of their activity. For example, indole derivatives have been shown to inhibit the activity of certain kinases, thereby blocking the phosphorylation of downstream targets . This inhibition can result in the suppression of cell proliferation and induction of apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Indole derivatives have been shown to maintain their stability under various conditions, allowing for prolonged biological activity . The degradation of these compounds can lead to the formation of metabolites that may have different biological activities . Long-term studies have demonstrated that this compound can exert sustained effects on cellular processes, including apoptosis and cell cycle regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of indole derivatives can effectively inhibit tumor growth and reduce inflammation . Higher doses may lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . Indole derivatives have been shown to influence metabolic flux and alter the levels of specific metabolites . These compounds can modulate the activity of key metabolic enzymes, such as cytochrome P450, which play a crucial role in drug metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives have been shown to interact with transporters, such as organic anion transporters and ATP-binding cassette transporters, which facilitate their uptake and distribution . Additionally, these compounds can bind to plasma proteins, affecting their bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Indole derivatives have been shown to localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-12-7-9-3-1-2-4-11(9)15(12)8-10-5-6-19-13(10)14(17)18/h1-6H,7-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWVIUIGYGGTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)CC3=C(OC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1420206.png)
![6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole](/img/structure/B1420207.png)


![N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide](/img/structure/B1420214.png)
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride](/img/structure/B1420216.png)





